molecular formula C11H14O3 B182885 Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate CAS No. 149490-75-5

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Cat. No. B182885
M. Wt: 194.23 g/mol
InChI Key: QMLRGHYMXKKBHD-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a chemical compound that has been the subject of various research studies due to its potential applications in pharmaceuticals and organic synthesis. The compound is characterized by the presence of a hydroxyphenyl group, which is a common structural motif in many biologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been explored through different methods. For instance, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages, producing tetraarylethanes and isochroman-3-ones . Another approach involves the Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate, yielding diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates . Additionally, the treatment of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base affords methyl 2-arylpropanoates via 1,2-aryl migration .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various techniques. For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate reveals a trans conformation between the phenyl group and the hydroxy group at the chiral centers, with specific bond distances and angles . The orientation of the 3-hydroxy-2-methylpropanone group in another compound is largely controlled by intramolecular hydrogen bonding .

Chemical Reactions Analysis

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate and its derivatives can undergo various chemical reactions. The compound synthesized from 3,4-dihydroxybenzaldehyde can be transformed through Clemmensen reduction and esterification . Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford substituted pyranones . Moreover, the asymmetric hydrogenation of precursors can lead to the highly enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(3-hydroxyphenyl)-2-methylpropanoate derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the conformational preferences and potential for intermolecular interactions, such as hydrogen bonding . The compound's reactivity in synthesis reactions, such as the microwave-assisted synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, demonstrates its utility in producing high yields under optimized conditions . The study of thiophene derivatives, including 2-aminoethyl 3,3-diaryl-3-hydroxypropanoates, highlights the importance of the hydroxypropanoate group in pharmacological applications .

Scientific Research Applications

  • One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

    • Application : This research focuses on the synthesis of stable 5-HMF derivatives directly from carbohydrates, which is a challenging problem for contemporary chemistry .
    • Method : The synthesis involved refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 hour .
    • Results : The reaction resulted in two products 2a and 2b in a 4:1 ratio . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics

    • Application : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • Method : The synthesis of pyrrole and pyrrole containing analogs involves various tactical approaches .
    • Results : The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
  • Recent Advances in the Synthesis and Applications of m-Aryloxy

    • Application : The research focuses on the synthesis of 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one .
    • Method : The synthesis involved the elimination of a methyl group using boron tribromide as a demethylation agent .
    • Results : The final product was 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one .
  • One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

    • Application : This research focuses on the synthesis of stable 5-HMF derivatives directly from carbohydrates, which is a challenging problem for contemporary chemistry .
    • Method : The synthesis involved refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 hour .
    • Results : The reaction resulted in two products 2a and 2b in a 4:1 ratio . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics

    • Application : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • Method : The synthesis of pyrrole and pyrrole containing analogs involves various tactical approaches .
    • Results : The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
  • Recent Advances in the Synthesis and Applications of m-Aryloxy

    • Application : The research focuses on the synthesis of 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one .
    • Method : The synthesis involved the elimination of a methyl group using boron tribromide as a demethylation agent .
    • Results : The final product was 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one .
  • Methyl 2-(3-hydroxyphenyl)acetate

    • Application : This compound is used in various chemical reactions .
    • Method : The specific methods of application or experimental procedures depend on the type of reaction .
    • Results : The outcomes obtained also vary based on the reaction .
  • Synthesis of 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one

    • Application : This research focuses on the synthesis of a specific compound .
    • Method : The synthesis involved the elimination of a methyl group using boron tribromide as a demethylation agent .
    • Results : The final product was 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one .

properties

IUPAC Name

methyl 2-(3-hydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLRGHYMXKKBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Synthesis routes and methods

Procedure details

The ester from Step 2 (29.1 g, 140 mmol) was dissolved in CH2Cl2 (170 mL) and cooled to −65° C. The reaction was treated with a 1.0 M solution of boron tribromide in CH2Cl2 (180 mL, 180 mmol). The reaction was stirred at −65° C. for 1.6 hours, then the cooling bath was removed and the reaction was warmed to room temperature. The reaction was added to ice water and the layers were separated. The organic layer was concentrated in vacuo, dissolved in ethyl acetate, washed with saturated NaHCO3, brine, dried over MgSO4 and concentrated in vacuo, to give methyl 2-(3-hydroxyphenyl)-2-methylpropionate as a brown oil (10.6 g, 42%): 1H NMR (CDCl3/300 MHz) 7.19 (m, 1H), 6.90 (d, 1H, J=7.9 Hz), 6.84 (m, 1H), 6.75 (d, 1H, J=8.1 Hz), 3.66 (s, 3H), 1.56 (s, 6H). The saturated NaHCO3 layer was acidified with concentrated HCl, extracted with ethyl acetate washed with the, dried over MgSO4 and concentrated in vacuo, to give 2-(3-hydroxyphenyl)-2-methylpropionic acid as a brown oil (15.8 g, 42%): 1H NMR (CDCl3/300 MHz) 7.20 (m, 1H), 6.97 (dd, 1H, J=7.9 Hz, 0.8 Hz), 6.88 (m, 1H), 6.75 (dd, 1H, J=8.1 Hz, 0.8 Hz), 1.57 (s, 6H).
Name
Quantity
29.1 g
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reactant
Reaction Step One
Quantity
170 mL
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solvent
Reaction Step One
[Compound]
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solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
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Reaction Step Two

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